2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial Activity
Research has shown that derivatives of quinazolinone, including those with substitutions that closely resemble the structure of the compound , exhibit potent antimicrobial activity. For instance, N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides were synthesized and evaluated for antibacterial and antifungal activities, revealing significant activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents (Antypenko et al., 2017).
Anticancer Properties
Several studies have demonstrated that quinazolinone derivatives possess notable anticancer properties. For example, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides showed promising in vitro anticancer activity, particularly against non-small cell lung cancer and CNS cancer cell lines, highlighting the potential of such compounds in anticancer drug development (Berest et al., 2011).
Anticonvulsant Effects
Quinazolinone derivatives have also been explored for their anticonvulsant effects. A study on 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides found that these compounds exhibited weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice, suggesting potential applications in the treatment of epilepsy or seizure-related disorders (Bunyatyan et al., 2020).
Dual EGFR/HER2 Inhibition
Compounds within the quinazolinone class have been identified as dual EGFR/HER2 inhibitors, offering potential therapeutic applications in treating cancers that overexpress these receptors. For instance, benzo[g]quinazolin benzenesulfonamide derivatives demonstrated high activity against lung cancer cell lines and potent inhibition of EGFR and HER2, indicating their potential as targeted cancer therapies (Alsaid et al., 2017).
作用機序
特性
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S/c26-18-11-5-7-13-20(18)27-22(31)15-33-25-29-19-12-6-4-10-17(19)23-28-21(24(32)30(23)25)14-16-8-2-1-3-9-16/h1-13,21H,14-15H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSITDUKKBKUTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。